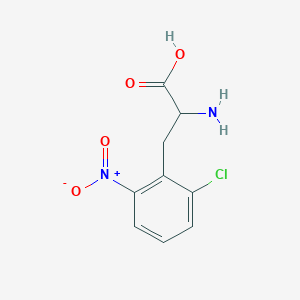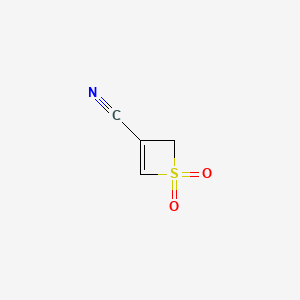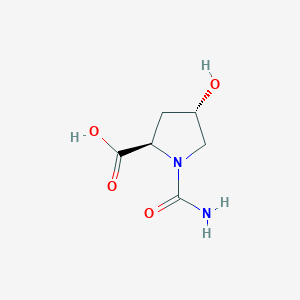
(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the hydroxylation of proline. One common method is the catalytic hydrogenation of proline derivatives under specific conditions to introduce the hydroxyl group at the 4-position .
Industrial Production Methods
Industrial production often employs biocatalytic processes, utilizing enzymes to achieve the desired stereochemistry and functionalization. These methods are favored for their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a crucial role in the study of protein structure and function.
Medicine: Investigated for its potential in developing new therapeutic agents, particularly in collagen-related disorders.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into peptides and proteins. It influences the stability and conformation of these molecules by forming hydrogen bonds and other interactions. The hydroxyl group at the 4-position is particularly important for these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid
Uniqueness
(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role in biological systems, particularly in collagen synthesis .
Propriétés
Formule moléculaire |
C6H10N2O4 |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(12)8-2-3(9)1-4(8)5(10)11/h3-4,9H,1-2H2,(H2,7,12)(H,10,11)/t3-,4+/m0/s1 |
Clé InChI |
ZADTVTGLZYNLTP-IUYQGCFVSA-N |
SMILES isomérique |
C1[C@@H](CN([C@H]1C(=O)O)C(=O)N)O |
SMILES canonique |
C1C(CN(C1C(=O)O)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




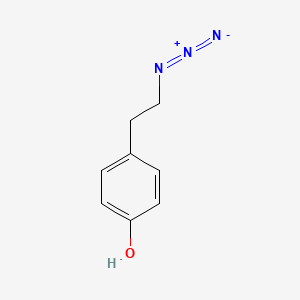
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
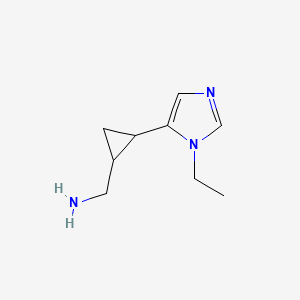
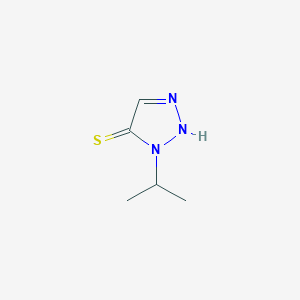
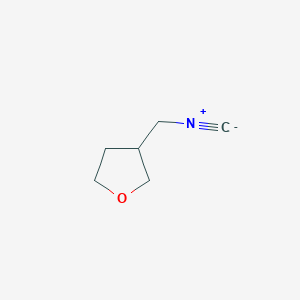

![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)
